5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole
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Overview
Description
The compound “5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole” is a type of organic compound that contains a thiadiazole group. Thiadiazole is a type of heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The 2,4-dichlorobenzyl group is a type of benzyl group that has two chlorine atoms attached to it .
Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound is involved in the synthesis of formazans from a Mannich base, showing antimicrobial activity against pathogenic bacterial and fungal strains such as Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans. These compounds exhibit moderate activity, highlighting their potential in antimicrobial treatments (Sah, Bidawat, Seth, & Gharu, 2014).
Anticancer Properties
The pharmacophore hybridization approach, incorporating thiadiazole, has been utilized to design drug-like molecules with anticancer properties. A novel non-condensed pyrazoline-bearing hybrid molecule featuring 1,3,4-thiadiazole and dichloroacetic acid moieties exhibited significant anticancer activity in vitro, indicating the compound's potential as an anticancer agent (Yushyn, Holota, & Lesyk, 2022).
CNS Activity: Antidepressant and Anxiolytic Effects
A study on 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives bearing different substituents revealed marked antidepressant and anxiolytic properties, comparable to reference drugs Imipramine and Diazepam. The findings suggest the compound's significant potential in addressing central nervous system disorders (Clerici, Pocar, Guido, Loche, Perlini, & Brufani, 2001).
Antiviral Activity
The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives has been explored, with some compounds showing anti-tobacco mosaic virus activity. This indicates the compound's utility in developing antiviral agents (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Antitubercular Agents
The compound has been investigated as part of a new class of antituberculosis agents. Derivatives exhibited outstanding in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with highly selective antimycobacterial effects and low in vitro toxicities. This underscores its potential in treating tuberculosis (Karabanovich, Zemanová, Smutny, Székely, Šarkan, Centárová, Vocat, Pavkova, Čonka, Němeček, Stolaříková, Vejsová, Vávrová, Klimešová, Hrabálek, Pávek, Cole, Mikušová, & Roh, 2016).
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “5-[(2,4-Dichlorobenzyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole” would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and working in a well-ventilated area. The specific hazards associated with this compound would depend on its physical and chemical properties .
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methylsulfanyl]-4-phenylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2S2/c16-12-7-6-11(13(17)8-12)9-20-15-14(18-19-21-15)10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWBOZBFUCUNBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)SCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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